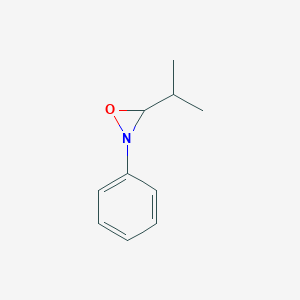

3-Isopropyl-2-phenyloxaziridine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H13NO |

|---|---|

Peso molecular |

163.22 g/mol |

Nombre IUPAC |

2-phenyl-3-propan-2-yloxaziridine |

InChI |

InChI=1S/C10H13NO/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |

Clave InChI |

OHLCODRYAOXLIV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1N(O1)C2=CC=CC=C2 |

Origen del producto |

United States |

Mechanistic Investigations of Oxygen Transfer Reactions Mediated by 3 Isopropyl 2 Phenyloxaziridine

Core Mechanistic Pathways of Oxaziridine-Facilitated Oxidations

The oxidation of various substrates by 3-isopropyl-2-phenyloxaziridine can proceed through different mechanistic pathways, primarily categorized as concerted or stepwise processes. The nature of the substrate and the reaction conditions play a significant role in determining the operative mechanism.

In many instances, the oxidation facilitated by 3-isopropyl-2-phenyloxaziridine is believed to occur via a concerted mechanism. This pathway involves a single transition state where the oxygen atom is transferred from the oxaziridine (B8769555) to the substrate simultaneously with the cleavage of the N-O bond in the oxaziridine ring. This process is characterized by a synchronous bond-forming and bond-breaking event. For example, the epoxidation of alkenes with peroxy acids, a related oxygen transfer reaction, is often described by a "butterfly" transition state, which can be either planar or spiro. While not directly involving 3-isopropyl-2-phenyloxaziridine, these models provide a conceptual framework for understanding concerted oxygen transfer. Theoretical calculations on related systems have shown that the geometry of the transition state can significantly impact the reaction barrier. researchgate.netnih.gov

Alternatively, oxygen transfer from 3-isopropyl-2-phenyloxaziridine can proceed through a stepwise mechanism. This pathway involves the formation of one or more intermediates before the final oxidized product is generated. For instance, the reaction could be initiated by a single-electron transfer (SET) from the substrate to the oxaziridine, leading to the formation of a radical cation of the substrate and an oxaziridinyl radical anion. Subsequent steps would then lead to the final product. The likelihood of a stepwise process increases with substrates that can readily form stable radical or ionic intermediates. The introduction of an electron-withdrawing group on the nitrogen atom of the oxaziridine, as seen in N-sulfonylated oxaziridines, facilitates oxygen atom transfer. mdpi.com While 3-isopropyl-2-phenyloxaziridine is N-unsubstituted, the principles of stabilizing intermediates can still influence the reaction pathway. For some metal-oxo systems, a switch from a single-step oxygen atom transfer to a stepwise electron transfer mechanism has been observed upon the addition of acids, highlighting the influence of reaction conditions on the mechanism. nih.gov

Transition State Elucidation in Asymmetric Oxidations

The stereochemical outcome of asymmetric oxidations using chiral oxaziridines is determined by the geometry and energetics of the transition state. Elucidating these transition states is key to understanding and predicting the enantioselectivity of these reactions.

In the context of alkene epoxidation, two primary transition state models have been proposed: the planar and the spiro transition states. While these models were initially developed for peracid epoxidations, they provide a valuable framework for discussing the stereochemistry of oxaziridine-mediated epoxidations.

Planar Transition State: In this model, the plane of the oxaziridine three-membered ring is coplanar with the forming oxirane ring.

Spiro Transition State: In this model, the plane of the oxaziridine ring is perpendicular to the plane of the forming oxirane ring.

Computational studies on the epoxidation of simple alkenes with peroxyformic acid have consistently shown that the spiro transition state is energetically favored over the planar one. researchgate.netnih.gov High-level ab initio and CASSCF calculations have found the spiro transition structure to be a first-order saddle point and significantly lower in energy than the corresponding planar transition state. researchgate.net For the epoxidation of chiral allylic alcohols with peroxyformic acid, all located transition states conformed to a spiro "butterfly" orientation. nih.gov These findings suggest that a spiro-like arrangement is the preferred geometry for oxygen transfer in these systems.

Stereoelectronic effects play a crucial role in determining the facial selectivity of asymmetric oxidations. These effects arise from the orbital interactions between the oxidant and the substrate in the transition state. The orientation of the lone pairs on the oxygen atom of the oxaziridine and the π-system of the substrate, for instance, can influence the reaction pathway and the stereochemical outcome.

In the epoxidation of chiral allylic alcohols, the relative stability of different transition states is influenced by factors such as hydrogen bonding between the substrate's hydroxyl group and the oxidant. nih.gov Computational studies have indicated that syn, exo transition states, where the hydroxyl group forms a hydrogen bond with the peroxy oxygens, are generally favored over syn, endo transition states. nih.gov The geometry of the transition state, whether it is more spiro-like or planar, also has a significant impact on the stereoelectronic interactions and, consequently, the enantioselectivity of the reaction.

Factors Influencing Reactivity and Selectivity

The reactivity and selectivity of oxygen transfer reactions mediated by 3-isopropyl-2-phenyloxaziridine are influenced by a variety of factors, including the electronic and steric properties of the substrate, the nature of the solvent, and the presence of any additives or catalysts.

The electronic nature of the substrate is a key determinant of reactivity. Electron-rich substrates, such as electron-rich alkenes and sulfides, generally react faster with electrophilic oxidants like oxaziridines. The size of the substituents on both the oxaziridine and the substrate can also have a profound impact on selectivity, particularly in asymmetric oxidations where steric hindrance directs the approach of the oxidant to one face of the substrate.

The choice of solvent can influence both the rate and the selectivity of the reaction by solvating the reactants and the transition state to different extents. nih.gov Furthermore, the presence of Lewis or Brønsted acids can enhance the reactivity of the oxaziridine by coordinating to the oxygen or nitrogen atom, making the N-O bond more labile. nih.gov In some cases, the addition of a catalyst can open up entirely new mechanistic pathways, leading to different products or improved selectivity. mdpi.com

Electronic and Steric Effects of Substituents

Detailed experimental studies quantifying the electronic and steric effects of substituents on the reactivity of 3-isopropyl-2-phenyloxaziridine are not extensively documented. However, general principles from oxaziridine chemistry suggest that both factors play a crucial role in modulating the efficacy of oxygen transfer.

The reactivity of oxaziridines is largely dictated by the electrophilicity of the oxygen atom within the three-membered ring. The introduction of an electron-withdrawing group on the nitrogen atom generally enhances the rate of oxygen transfer by making the oxygen more electrophilic. frontiersin.org Conversely, electron-donating groups would be expected to decrease the reaction rate.

Steric hindrance around the oxaziridine ring also significantly impacts reactivity. Larger substituents on the nitrogen or carbon atoms of the ring can impede the approach of a nucleophilic substrate, thereby slowing down the rate of oxygen transfer. The interplay between electronic and steric effects is a key determinant of both the rate and selectivity of the oxidation. researchgate.net In the absence of specific data for 3-isopropyl-2-phenyloxaziridine, a quantitative analysis remains speculative.

Solvent and Temperature Effects on Reaction Pathways

The influence of solvent and temperature on the reaction pathways of 3-isopropyl-2-phenyloxaziridine has not been specifically detailed in the available literature. General knowledge of oxidation reactions suggests that solvent polarity can influence reaction rates. Polar solvents may stabilize charged transition states, potentially accelerating the reaction.

Temperature is a critical parameter in chemical kinetics, and its effect is typically described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate constant. However, without experimental data, it is not possible to provide specific activation parameters or to detail how temperature might influence the chemoselectivity of reactions involving 3-isopropyl-2-phenyloxaziridine. Studies on other oxaziridines have noted that the barrier to nitrogen inversion can be influenced by temperature, which in turn can affect the stereochemical outcome of reactions. nih.gov

Due to the lack of specific research findings, no interactive data tables can be generated for the effects of substituents, solvent, or temperature on the reactivity of 3-isopropyl-2-phenyloxaziridine.

Applications of 3 Isopropyl 2 Phenyloxaziridine in Asymmetric Organic Transformations

Asymmetric α-Hydroxylation of Enolates

Oxidation of Silyl (B83357) Enol Ethers

Further research and publication in peer-reviewed journals would be required to provide the specific findings necessary to generate the requested scientific article.

Utility with Chiral Auxiliary Systems

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a desired enantiomer. wikipedia.orgsigmaaldrich.com The chiral auxiliary guides the approach of reagents to the substrate, leading to the preferential formation of one diastereomer over the other. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries. These can be prepared from amino acids or readily available amino alcohols. wikipedia.org The attachment of an acyl group to the oxazolidinone nitrogen creates an N-acyloxazolidinone. The substituents on the oxazolidinone ring then direct the stereoselectivity of subsequent reactions at the α-carbon of the acyl group. For instance, in Diels-Alder reactions, terminally N-substituted dienes derived from 4-isopropyloxazolidin-2-one (B1604903) exhibit good to excellent diastereoselectivity. rsc.org

While 3-isopropyl-2-phenyloxaziridine is itself a chiral oxidizing agent, its direct use in conjunction with other chiral auxiliary systems is a more nuanced application. The primary role of the oxaziridine (B8769555) in these contexts is as an electrophilic oxygen transfer agent. The stereochemical control is often dominated by the substrate's own chiral auxiliary. However, the structure of the oxaziridine can still influence the diastereoselectivity of the oxidation, a phenomenon known as matched and mismatched double diastereoselection.

Asymmetric Oxidation of Heteroatom-Containing Substrates

3-Isopropyl-2-phenyloxaziridine and related N-sulfonyloxaziridines are effective reagents for the asymmetric oxidation of various heteroatom-containing functional groups. drexel.educapes.gov.br These reactions are valuable for the synthesis of chiral sulfoxides, selenoxides, and N-oxides, which are important intermediates in organic synthesis.

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. organic-chemistry.orgyoutube.com Achieving high enantioselectivity in this process is crucial for the synthesis of biologically active compounds and chiral ligands. 3-Isopropyl-2-phenyloxaziridine and its analogs have been successfully employed for the asymmetric oxidation of a variety of sulfides. The general transformation is depicted below:

The stereochemical outcome of the oxidation is dependent on the structure of both the sulfide and the oxaziridine. The transfer of the oxygen atom from the oxaziridine to the sulfur atom proceeds through a transition state where steric and electronic factors dictate the facial selectivity.

Below is a table summarizing the asymmetric oxidation of various sulfides to sulfoxides using different oxaziridine reagents.

| Sulfide Substrate | Oxaziridine Reagent | Solvent | Temp (°C) | Enantiomeric Excess (ee %) | Yield (%) |

| Thioanisole | (Camphorsulfonyl)oxaziridine | CCl₄ | -20 | 95 | 88 |

| Methyl p-tolyl sulfide | (Camphorsulfonyl)oxaziridine | CCl₄ | -20 | 91 | 95 |

| Benzyl methyl sulfide | (Camphorsulfonyl)oxaziridine | CCl₄ | -60 | 88 | 70 |

This table presents representative data and is not exhaustive.

Similar to sulfides, selenides can be oxidized to selenoxides. drexel.eduresearchgate.net This transformation is a key step in selenoxide elimination reactions, which are used to introduce carbon-carbon double bonds. wikipedia.org The oxidation of selenides to selenoxides can be achieved using various oxidizing agents, including 2-sulfonyloxaziridines. drexel.educapes.gov.br

The general reaction is as follows:

The application of chiral oxaziridines, such as 3-isopropyl-2-phenyloxaziridine, can lead to the formation of enantioenriched selenoxides. These chiral selenoxides have applications in asymmetric synthesis.

The following table provides examples of the oxidation of selenides to selenoxides using 2-sulfonyloxaziridines.

| Selenide Substrate | 2-Sulfonyloxaziridine | Product |

| Methyl phenyl selenide | 2-Benzenesulfonyl-3-phenyloxaziridine | Methyl phenyl selenoxide |

| Dibenzyl selenide | 2-Benzenesulfonyl-3-phenyloxaziridine | Dibenzyl selenoxide |

This table illustrates the utility of 2-sulfonyloxaziridines in selenide oxidation. drexel.educapes.gov.br

Amine N-oxides are versatile compounds with applications ranging from surfactants to synthetic intermediates. wikipedia.org They are typically prepared by the oxidation of tertiary amines. wikipedia.orggoogle.com While various oxidizing agents can be employed, oxaziridines offer a mild and often selective method for this transformation. The oxidation of amines can sometimes be an unwanted side reaction when other functional groups are targeted. wikipedia.org

The general reaction for the oxidation of a tertiary amine to an amine N-oxide is shown below:

The use of chiral oxaziridines can, in principle, lead to the kinetic resolution of chiral amines or the desymmetrization of prochiral amines. However, the primary application of 3-isopropyl-2-phenyloxaziridine in this area is as a reliable oxygen transfer agent. Studies have shown the successful N-oxidation of various amines, including pyridines, quinolines, and isoquinolines. nih.govnih.gov

Beyond the formation of N-oxides, oxaziridines can also participate in N-hydroxylation and N-acylamidation reactions. These transformations are significant in the context of drug metabolism and the synthesis of complex nitrogen-containing molecules. While detailed studies specifically employing 3-isopropyl-2-phenyloxaziridine for these particular reactions are less common, the general reactivity pattern of oxaziridines suggests their potential in this area.

Cycloaddition Reactions and Ring Expansions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. nih.gov Ring expansion reactions, on the other hand, provide access to larger ring systems that can be challenging to synthesize by other means. researchgate.netnih.govrsc.org While 3-isopropyl-2-phenyloxaziridine is primarily known as an oxidizing agent, the oxaziridine ring itself can, under certain conditions, participate in or influence cycloaddition and ring expansion processes. However, the more common involvement of oxaziridines in this context is often as a precursor or a reagent that facilitates a subsequent cycloaddition or ring expansion. For instance, the oxidation of a substrate by an oxaziridine might generate a reactive intermediate that then undergoes a cycloaddition or rearrangement. Formal (2+2) ring expansion can sometimes compete with (4+2) cycloaddition reactions. rsc.org

[3+2] Cycloadditions with Various Unsaturated Substrates

Oxaziridines, by virtue of their strained three-membered ring and weak N-O bond, are effective partners in cycloaddition reactions. wikipedia.orgmdpi.com They can react as three-atom synthons in [3+2] cycloadditions with various unsaturated partners like alkenes, alkynes, and arynes, leading to the formation of five-membered heterocycles. mdpi.comnih.gov This reactivity provides a powerful tool for synthesizing complex heterocyclic frameworks.

One notable application is the [3+2] cycloaddition between oxaziridines and arynes, which are highly reactive intermediates. This reaction proceeds via an unusual cleavage of the C-O bond of the oxaziridine ring to produce dihydrobenzisoxazoles in good yields. nih.gov The reaction is tolerant of a range of substituents on both the oxaziridine and the aryne precursor, making it a versatile route to substituted dihydrobenzisoxazoles. nih.gov

The reaction of various oxaziridines with arynes generated from o-(trimethylsilyl)aryl triflates demonstrates the scope of this methodology.

| Oxaziridine Substituents | Aryne Substituent | Product | Yield (%) |

| N-Phenyl, 3-Phenyl | H | 2-Phenyldihydrobenzo[d]isoxazole | 75 |

| N-Phenyl, 3-p-Tolyl | H | 2-Phenyl-3-(p-tolyl)dihydrobenzo[d]isoxazole | 73 |

| N-Phenyl, 3-p-Nitrophenyl | H | 3-(4-Nitrophenyl)-2-phenyldihydrobenzo[d]isoxazole | 61 |

| N-tert-Butyl, 3-Phenyl | H | 2-(tert-Butyl)dihydrobenzo[d]isoxazole | 81 |

| N-tert-Butyl, 3-p-Tolyl | H | 2-(tert-Butyl)-3-(p-tolyl)dihydrobenzo[d]isoxazole | 83 |

| N-Phenyl, 3-Phenyl | 4,5-dimethoxy | 6,7-Dimethoxy-2-phenyldihydrobenzo[d]isoxazole | 71 |

Table 1: Examples of [3+2] Cycloaddition of Oxaziridines with Arynes. Data sourced from reference nih.gov.

Furthermore, the substituent on the oxaziridine nitrogen plays a crucial role in directing reactivity. Research has shown that N-alkyl substituted oxaziridines bearing an α-hydrogen, such as an N-isopropyl group, can exhibit dual reactivity. mdpi.com In the presence of donor-acceptor cyclopropanes, these oxaziridines can lead to the formation of pyrrolidine (B122466) derivatives. This transformation is proposed to occur through a [3+2] cycloaddition involving an imine generated in situ from the oxaziridine. mdpi.com Chiral oxaziridines have also been shown to react with aryl ethenes to yield enantiomerically pure isoxazolidines. researchgate.net

Ring Expansion Methodologies

Ring expansion reactions represent another synthetic utility of the oxaziridine scaffold. Spirocyclic oxaziridines, in particular, are known to undergo rearrangement to form lactams, which are larger ring structures. wikipedia.org This process can be initiated by UV irradiation or in the presence of a single electron transfer reagent. wikipedia.org The migration of substituents during this rearrangement is governed by stereoelectronic effects, where the group positioned trans to the nitrogen's lone pair is the one that predominantly migrates. wikipedia.org

Catalysis can also facilitate these transformations. For instance, a manganese(III) tetraphenylporphyrin (B126558) catalyst has been used for the ring expansion of an N-phenylspirooxaziridine to the corresponding lactam in high yield. acs.org This method is versatile, allowing for the generation of various lactam ring sizes by simply changing the starting spirocyclic oxaziridine. acs.org

Oxaziridines can also induce ring expansion in other molecules. A notable example is the reaction with donor-acceptor cyclopropanes (DACs). The N-substituent on the oxaziridine dictates the outcome. While N-alkyl oxaziridines with an α-hydrogen can lead to [3+2] cycloaddition products, other oxaziridines can achieve a ring expansion of the DAC via selective N-transfer, affording azetidine (B1206935) derivatives in moderate to good yields. mdpi.com

| Oxaziridine N-Substituent | Donor-Acceptor Cyclopropane Substituents | Product Type | Yield (%) |

| N-Boc | Diethyl malonate derived | Azetidine | 72 |

| N-Ts | Diethyl malonate derived | Azetidine | 65 |

| N-Methyl | Diethyl malonate derived | Pyrrolidine | 68 |

| N-Isopropyl | Diethyl malonate derived | Pyrrolidine | 55 |

Table 2: N-Substituent Directed Reactivity of Oxaziridines with Donor-Acceptor Cyclopropanes. Data sourced from reference mdpi.com.

Remote and C-H Bond Oxidations

Oxaziridines are well-established as potent and selective electrophilic oxygen-transfer reagents. wikipedia.org Their most common application in C-H oxidation is the α-hydroxylation of ketone and ester enolates, a reaction widely known as the Davis Oxidation. acs.org This transformation is highly efficient for creating α-hydroxy carbonyl compounds.

The direct oxidation of unactivated aliphatic C-H bonds is a more challenging transformation. However, specific classes of oxaziridines have demonstrated this capability. Perfluorinated oxaziridines, for example, can hydroxylate unactivated hydrocarbons with remarkable regioselectivity, showing a strong preference for tertiary C-H bonds while leaving primary carbons untouched. wikipedia.org

The concept of remote C-H oxidation involves functionalizing a C-H bond that is distant from existing functional groups within a molecule. This field has seen significant advances, often relying on directing groups or specialized catalysts that can distinguish between sterically or electronically different C-H bonds. nih.govnih.gov For instance, iron-based catalysts like Fe(PDP) have been developed for the late-stage functionalization of complex molecules at sites remote from existing functionality. nih.gov In nitrogen-containing molecules, remote oxidation has been achieved by first protonating or complexing the nitrogen atom with a Lewis acid, which then directs an external oxidant to a distal C-H bond. nih.govsemanticscholar.org

While the oxaziridine functional group is a powerful oxidant, the use of simple N-aryl oxaziridines like 3-isopropyl-2-phenyloxaziridine specifically for remote C-H oxidation is not as extensively documented as their role in α-hydroxylation or the use of other specialized catalytic systems. frontiersin.org The primary reactivity of standard oxaziridines remains focused on the oxidation of electron-rich sites or C-H bonds activated by adjacent functional groups.

Stereochemical Control and Enantioselective Induction in Oxaziridine Chemistry

Impact of Oxaziridine (B8769555) Chirality on Product Stereochemistry

The absolute configuration of the oxaziridine ring is a primary determinant of the stereochemical outcome in reactions where it functions as a chiral oxidant. When an optically pure oxaziridine is used stoichiometrically, its chirality directly influences the facial selectivity of the attack on a prochiral substrate, leading to the preferential formation of one enantiomer of the product. This principle is a cornerstone of asymmetric synthesis using chiral reagents. orgsyn.org

For instance, in the asymmetric epoxidation of unfunctionalized alkenes, the configuration of the oxaziridine's three-membered ring dictates the stereochemistry of the resulting epoxide. researchgate.net The reaction proceeds through a transition state where steric interactions are minimized, and the orientation of the oxaziridine relative to the alkene determines which face of the double bond is oxidized. researchgate.net Consequently, the two enantiomers of a chiral oxaziridine will produce epoxides of opposite stereochemistry. researchgate.net

Similarly, in the α-hydroxylation of enolates, the use of an enantiomerically pure N-sulfonyloxaziridine, a class to which 3-isopropyl-2-phenyloxaziridine belongs, allows for the synthesis of optically active α-hydroxy carbonyl compounds. The facial selectivity of the oxygen transfer is controlled by the oxaziridine's stereochemistry. orgsyn.org

Table 1: Influence of Oxaziridine Enantiomer on Product Stereochemistry in a Hypothetical Asymmetric Oxidation This table illustrates the principle with representative data; specific outcomes depend on substrate and reaction conditions.

| Oxaziridine Enantiomer Used | Substrate | Product Enantiomer Formed (Major) | Enantiomeric Excess (ee) |

| (R)-3-Isopropyl-2-phenyloxaziridine | Prochiral Enolate | (R)-α-Hydroxy Ketone | >95% |

| (S)-3-Isopropyl-2-phenyloxaziridine | Prochiral Enolate | (S)-α-Hydroxy Ketone | >95% |

| (R)-3-Isopropyl-2-phenyloxaziridine | Styrene | (R)-Styrene Oxide | High |

| (S)-3-Isopropyl-2-phenyloxaziridine | Styrene | (S)-Styrene Oxide | High |

Role of Substrate Stereochemistry and Diastereomeric Control

When the substrate itself contains one or more stereocenters, its inherent chirality can influence the stereochemical outcome of the reaction, leading to diastereomeric products. This phenomenon, known as substrate control, can either complement or oppose the directing effect of the chiral oxaziridine.

In an ideal scenario of "matched" pairing, the inherent facial bias of the chiral substrate aligns with the facial selectivity preference of the chiral oxaziridine, resulting in a high diastereomeric excess (d.e.). Conversely, in a "mismatched" pairing, the preferences of the substrate and the reagent are opposed, leading to lower diastereoselectivity.

The synthesis of optically active 2-sulfonyloxaziridines often begins with chiral sulfonimines, where the chirality is derived from a chiral aldehyde or amine. The oxidation of these chiral sulfonimines transfers the substrate's stereochemistry to the oxaziridine product. orgsyn.org Similarly, in electrophilic amination reactions, the stereochemistry of chiral substrates like α'-silyl ketones can be effectively transferred to the final α-amino ketone products. mdpi.com This demonstrates the powerful directing effect of existing stereocenters within the substrate molecule.

Table 2: Substrate-Induced Diastereoselectivity in the Oxidation of a Chiral Ketone Enolate This table provides a conceptual illustration of how substrate and reagent chirality interact.

| Chiral Substrate Enantiomer | Chiral Oxaziridine Enantiomer | Diastereomeric Product Ratio (A:B) | Description |

| (R)-Substrate | (R)-Oxaziridine | 98 : 2 | Matched Pair |

| (R)-Substrate | (S)-Oxaziridine | 70 : 30 | Mismatched Pair |

| (S)-Substrate | (S)-Oxaziridine | 98 : 2 | Matched Pair |

| (S)-Substrate | (R)-Oxaziridine | 70 : 30 | Mismatched Pair |

Catalyst Design for Asymmetric Catalysis (if applicable for future research, not for stoichiometric reagent)

While chiral oxaziridines are effective as stoichiometric reagents, their use in catalytic amounts represents a more atom-economical and desirable approach. The field of asymmetric catalysis involving oxaziridines is still developing, but it holds considerable promise. mdpi.comnih.govresearchgate.net Future research is focused on designing systems where a chiral catalyst can repeatedly generate a chiral oxidizing species or can control the stereoselectivity of a reaction using an achiral or racemic oxaziridine.

Strategies for future catalyst design include:

Chiral Lewis Acid Catalysis : A chiral Lewis acid could coordinate to the oxaziridine, enhancing its reactivity and creating a chiral environment around the active oxygen or nitrogen atom. This complex would then react enantioselectively with the substrate. For example, chiral DBFOX-Zn(II) complexes have been used with a racemic saccharin-derived oxaziridine for the enantioselective hydroxylation of 2-oxindoles. mdpi.com

Organocatalysis : Chiral organic molecules, such as amines or phosphoric acids, can be designed to activate the substrate or the oxaziridine. For instance, chiral guanidines and bifunctional urea-containing ammonium (B1175870) salts have successfully catalyzed asymmetric α-hydroxylation reactions of β-keto esters using racemic oxaziridines. mdpi.com

In Situ Generation of Chiral Oxaziridines : A promising avenue involves the catalytic asymmetric oxidation of an imine precursor to generate a chiral oxaziridine in situ. This approach would require only a catalytic amount of a chiral oxidant or a chiral transfer agent, with a stoichiometric amount of a terminal oxidant like hydrogen peroxide. mdpi.com

Transition Metal Catalysis : Novel iron(II) and copper(II) bis(oxazoline) complexes have been shown to catalyze the regioselective and enantioselective oxyamination of alkenes using N-sulfonyl oxaziridines. nih.gov The design of new ligands for inexpensive, first-row transition metals is a key area of research to improve the scope and efficiency of these catalytic processes. nih.gov

Kinetic Resolution Applications in Asymmetric Synthesis

Kinetic resolution is a powerful strategy for separating the enantiomers of a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst. 3-Isopropyl-2-phenyloxaziridine, when used in its enantiomerically pure form, can serve as the chiral resolving agent.

In a typical kinetic resolution, one enantiomer of a racemic substrate reacts faster with the chiral oxaziridine than the other. If the reaction is stopped at approximately 50% conversion, the unreacted starting material will be enriched in the slower-reacting enantiomer, while the product will be formed predominantly from the faster-reacting enantiomer. nih.gov

An interesting application is the kinetic resolution of racemic oxaziridines themselves. In certain catalytic asymmetric reactions, such as the α-hydroxylation of β-keto esters catalyzed by a chiral bifunctional urea-containing ammonium salt, a racemic oxaziridine can be used as the oxidant. mdpi.com The chiral catalyst preferentially activates one enantiomer of the oxaziridine, leading to its consumption while leaving the other enantiomer in excess. This process simultaneously generates an enantioenriched product and resolves the racemic oxaziridine. mdpi.com

Table 3: Hypothetical Kinetic Resolution of a Racemic Secondary Alcohol Illustrative data showing the outcome of a kinetic resolution using an enantiopure oxaziridine.

| Reaction Conversion | Enantiomeric Excess (ee) of Unreacted Alcohol | Enantiomeric Excess (ee) of Oxidized Product (Ketone) | Selectivity Factor (s) |

| 10% | 9% | >99% | High |

| 30% | 35% | >99% | High |

| 50% | >99% | 99% | High |

| 70% | >99% | 70% | High |

Computational and Theoretical Studies on 3 Isopropyl 2 Phenyloxaziridine and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have been pivotal in elucidating the electronic structure and inherent reactivity of 3-isopropyl-2-phenyloxaziridine. These theoretical approaches allow for a detailed examination of molecular orbitals, charge distributions, and other electronic properties that govern the molecule's behavior. By applying these computational methods, researchers can complement experimental findings with valuable information on the structure and reactivity of such compounds. aspbs.com

The application of quantum chemical theory is a focus of interdisciplinary research, bringing together theoretical chemists and experimental scientists. aspbs.com This synergy allows for the prediction of chemical and physical properties, offering insights that are often difficult to obtain through experimental means alone. aspbs.com

DFT and Ab Initio Studies of Oxygen Transfer Transition States

Density Functional Theory (DFT) and ab initio methods have been extensively used to investigate the transition states of oxygen transfer reactions involving 3-isopropyl-2-phenyloxaziridine and its analogues. These computational techniques provide a means to model the complex electronic and geometric changes that occur during the transfer of an oxygen atom from the oxaziridine (B8769555) to a substrate.

A significant emphasis in computational chemistry is placed on the use of DFT and related methods. aspbs.com These studies often employ various approximations, such as local density and general gradient approximations, with different basis sets and models to simulate chemical processes accurately. aspbs.com The insights gained from these calculations are crucial for understanding the factors that influence the activation barriers and reaction pathways of oxygen transfer.

Prediction of Stereoselectivity Based on Computational Models

A key area of investigation has been the use of computational models to predict the stereoselectivity of reactions involving 3-isopropyl-2-phenyloxaziridine. By modeling the transition states for the formation of different stereoisomers, researchers can calculate the energy differences between them and thus predict the major product of a stereoselective reaction.

The ability to predict experimental results is a major advantage of applying theoretical treatments to chemical systems. aspbs.com This predictive power is particularly valuable in the field of asymmetric synthesis, where the development of highly stereoselective reagents is a primary goal. Computational models have proven to be an indispensable tool in the rational design of new chiral oxaziridines with enhanced stereoselectivity.

Elucidation of Orbital Interactions and Electronic Effects

Computational studies have been instrumental in elucidating the intricate orbital interactions and electronic effects that govern the reactivity and selectivity of 3-isopropyl-2-phenyloxaziridine. An understanding of these fundamental electronic factors is essential for a complete picture of the molecule's chemical behavior.

Emerging Trends and Future Research Directions

Development of Recyclable and Immobilized Oxaziridine (B8769555) Systems

A significant drawback of stoichiometric reagents is the generation of waste and the often-difficult separation of the spent reagent from the reaction product. To address this, research has been directed towards the immobilization of oxaziridine functionalities on solid supports, enabling easier purification and potential for recycling.

One successful approach involves tethering the oxaziridine precursor to a polymer backbone. For instance, a thermally stable polymer-supported version of 2-benzenesulfonyl-3-(p-nitrophenyl)oxaziridine has been developed. nih.gov This polymer-bound oxidant demonstrates high efficacy in various transformations, including the oxidation of alkenes to epoxides, silyl (B83357) enol ethers to α-hydroxy ketones, and pyridines to N-oxides. nih.gov The synthesis involves copolymerizing a styrenic monomer functionalized with a sulfonyl imine precursor, followed by oxidation to the corresponding polymer-supported oxaziridine.

The primary advantage of such systems is the simplified workup, which typically involves simple filtration to remove the polymer-supported spent reagent. Furthermore, these immobilized reagents are particularly well-suited for high-temperature applications, such as microwave-assisted reactions, where they provide excellent yields in significantly reduced reaction times compared to their solution-phase counterparts. nih.gov While the focus has been on N-sulfonyl oxaziridines, the principles can be extended to other oxaziridine classes, paving the way for more sustainable and economically viable oxidative processes. The development of chiral polymer-supported systems for asymmetric synthesis also represents a promising future direction. nih.govbiotage.com

Table 1: Comparison of Solution-Phase vs. Polymer-Supported Oxaziridine in Oxidative Rearrangement

| Substrate | Reagent Type | Conditions | Time (h) | Yield (%) |

|---|---|---|---|---|

| Tetrahydrobenzimidazole | Solution-Phase | CHCl₃, rt | 24 | 75 |

| Tetrahydrobenzimidazole | Polymer-Supported | CHCl₃, rt | 24 | 80 |

| Tetrahydrobenzimidazole | Polymer-Supported | Microwave, 100°C | 0.17 | 92 |

Data sourced from studies on polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine. nih.gov

Integration with Multicomponent and Cascade Reactions

The drive for synthetic efficiency and molecular complexity has spurred the integration of oxaziridines into multicomponent and cascade (or tandem) reaction sequences. These processes, where multiple bonds are formed in a single operation without isolating intermediates, offer significant advantages in terms of atom economy and step economy.

A notable example is the formal [3+2] cycloaddition of ketenes with oxaziridines, catalyzed by chiral Lewis bases like N-heterocyclic carbenes (NHCs) or cinchona alkaloids. mdpi.com In this cascade, the catalyst activates the ketene (B1206846) to form a reactive enolate intermediate, which then attacks the electrophilic oxygen of the oxaziridine. This initiates a sequence involving N-O bond cleavage and subsequent ring closure to furnish highly functionalized oxazolidin-4-ones with good to excellent diastereoselectivity and enantioselectivity. mdpi.com

Another strategy involves tandem sequences where the oxaziridine acts as a trigger for a more complex transformation. For instance, the reaction of certain substrates with oxaziridines can lead to an N-acyliminium ion, which then undergoes an intramolecular cyclization followed by a nucleophilic addition, all in one pot. researchgate.net These integrated approaches showcase the versatility of oxaziridines beyond simple atom-transfer reactions, positioning them as valuable tools for the rapid construction of complex heterocyclic scaffolds. The compatibility of oxaziridines with various catalytic systems, including enzymatic ones, opens the door for developing sophisticated one-pot chemoenzymatic cascades for synthesizing valuable chiral building blocks like chiral amines. researchgate.netsnnu.edu.cn

Exploration of Novel Substrate Classes and New Reactivities

While the classical reactivity of oxaziridines involves oxygen and nitrogen transfer to nucleophiles, recent research has uncovered unconventional reaction pathways, significantly broadening their synthetic utility. researchgate.net These novel reactivities often involve transition metal catalysis, which can completely alter the intrinsic reaction preference of the oxaziridine ring.

One groundbreaking discovery is the Pd(II)-catalyzed C-H ethoxycarbonylation of aromatic compounds using an oxaziridine reagent. mdpi.com In a departure from typical oxaziridine chemistry, this reaction proceeds via the cleavage of a C-C bond within the oxaziridine itself, demonstrating a new mode of reactivity. Similarly, Cu(I) catalysis can promote the formal insertion of the oxaziridine oxygen atom into activated C–H bonds. acs.org This process is believed to occur via a single-electron transfer (SET) mechanism, generating a nitrogen-centered radical that initiates a hydrogen atom abstraction and radical recombination sequence. acs.org

The substrate scope for traditional transformations is also being expanded. For example, the hydroxylation of complex, poly-substituted thiophene (B33073) rings has been successfully achieved using 2-(phenylsulfonyl)-3-phenyloxaziridine, providing access to thiolactones that are otherwise difficult to synthesize. researchgate.net Furthermore, oxaziridines have been found to participate in cycloaddition reactions with heterocumulenes, serving as precursors to nitrones which then engage in [3+2] cycloadditions. wikipedia.org This exploration into new substrate classes and latent reactivities continues to reveal the untapped potential of oxaziridine reagents.

Towards Catalytic Asymmetric Oxaziridine Systems

A major frontier in oxaziridine chemistry is the development of catalytic asymmetric transformations. nih.govnih.gov Stoichiometric use of chiral, non-racemic oxaziridines can be expensive and wasteful. The goal is to use a chiral catalyst to control the stereochemical outcome of a reaction involving an achiral or racemic oxaziridine, or to catalytically generate the chiral oxaziridine in situ.

Several successful strategies have emerged:

Chiral Catalyst with Racemic/Achiral Oxaziridine: This approach utilizes a chiral Lewis acid or organocatalyst to coordinate with the substrate, directing the attack of a simple, achiral N-sulfonyl oxaziridine to one face of the molecule. For example, the zinc(II)-catalyzed asymmetric hydroxylation of 3-substituted-2-oxindoles employs a chiral DBFOX-Zn(II) complex with a racemic saccharin-derived oxaziridine to produce valuable 3-hydroxy-2-oxindoles with high enantioselectivity. mdpi.com

Catalytic In Situ Generation of Chiral Oxaziridines: A more elegant approach is the catalytic asymmetric synthesis of the oxaziridine itself, which then acts as the oxidant. The Ooi group developed a system where a chiral triaminoiminophosphorane organocatalyst mediates the asymmetric oxidation of a catalytic amount of an α-imino ester using hydrogen peroxide as the terminal oxidant. mdpi.com The transiently generated chiral N-sulfonyl oxaziridine then performs an asymmetric Rubottom oxidation on a silyl enol ether substrate.

Catalytic Generation of Chiral Oxaziridinium Salts: Chiral iminium salt organocatalysts have been employed in the asymmetric epoxidation of alkenes. In these systems, the catalyst reacts with an oxidant to form a chiral oxaziridinium salt in situ. mdpi.com This highly reactive species then transfers its oxygen atom to the alkene with high enantioselectivity before the catalyst turns over. researchgate.net

These catalytic systems represent a paradigm shift, moving oxaziridine chemistry from a stoichiometric to a more sustainable, catalytic domain. snnu.edu.cnscispace.com

Table 2: Examples of Catalytic Asymmetric Reactions Involving Oxaziridines

| Reaction Type | Substrate | Catalyst System | Oxaziridine Source | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| α-Hydroxylation | 3-Aryl-2-oxindole | Chiral DBFOX-Zn(II) | Racemic N-saccharinyloxaziridine | 3-Hydroxy-2-oxindole | Up to 97% |

| Rubottom Oxidation | Silyl Enol Ether | Chiral Iminophosphorane / H₂O₂ | In situ from α-imino ester | α-Hydroxy Ketone | Not specified |

| Epoxidation | Unfunctionalized Alkene | Chiral Iminium Salt | In situ from catalyst and oxidant | Chiral Epoxide | High |

Data sourced from a review on catalytic asymmetric reactions of oxaziridines. mdpi.com

Synergistic Approaches with Other Reagents and Methodologies

The interface of oxaziridine chemistry with other modern synthetic methods, particularly photoredox catalysis, is a burgeoning area of research. This synergistic approach enables novel transformations by leveraging single-electron transfer (SET) pathways that are inaccessible under thermal conditions.

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce the oxaziridine. This SET event leads to the homolytic cleavage of the weak N-O bond, generating radical intermediates. For instance, Cu(I) catalysis, which can operate through SET mechanisms, has been shown to react with oxaziridines to generate nitrogen and carbon-centered radicals that can participate in subsequent bond-forming events, such as addition to an appended olefin.

This radical-generating capability can be coupled with other catalytic cycles. For example, a dual catalytic system combining a photoredox catalyst with a nickel catalyst can forge new C-C or C-heteroatom bonds. scispace.com The photocatalyst would generate a radical from the oxaziridine or another precursor, which is then captured by the nickel catalyst to engage in a cross-coupling reaction. This strategy allows for the construction of complex molecular architectures under remarkably mild conditions. The ability to generate radicals from oxaziridines under photochemical or transition-metal-catalyzed conditions provides a powerful tool for forging new bonds and accessing chemical space that complements traditional two-electron pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.